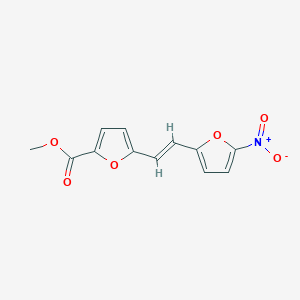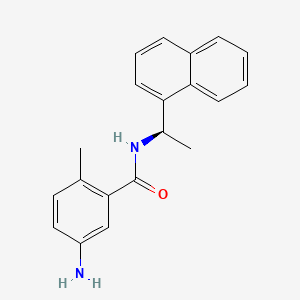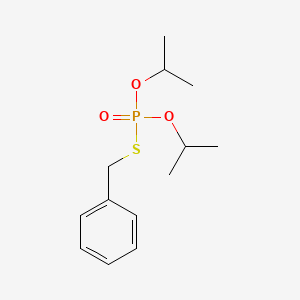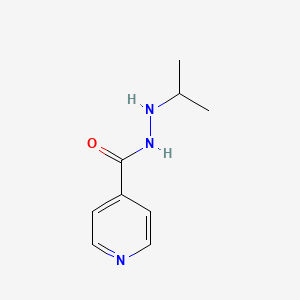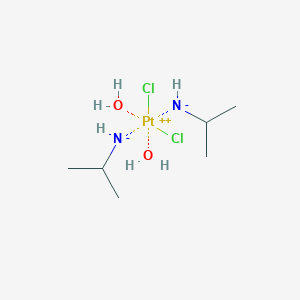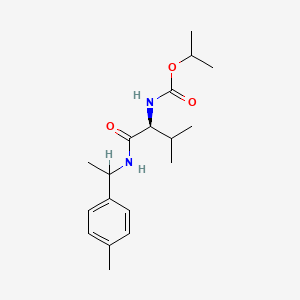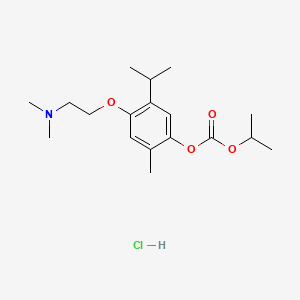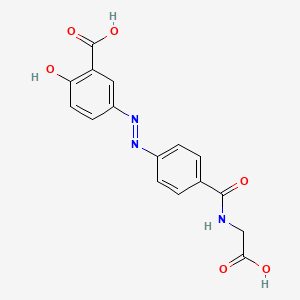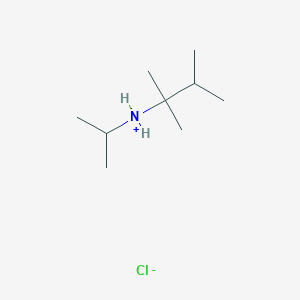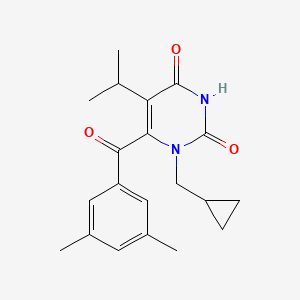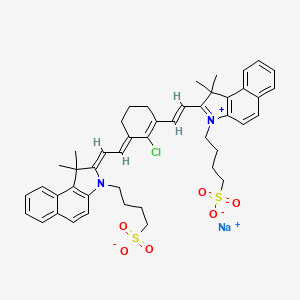
异苯威
描述
Isofenphos is an organophosphate insecticide primarily used to control soil-dwelling insects such as white grubs, cabbage root flies, corn roundworms, and wireworms . It was first reported in 1974 and has been used in various applications including turf, ornamental trees and shrubs, corn, maize, and carrots . Isofenphos is known for its selective contact and stomach action, functioning as an acetylcholine esterase inhibitor .
作用机制
Target of Action
Isofenphos primarily targets the acetylcholinesterase enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .
Mode of Action
Isofenphos acts as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine. This results in continuous nerve signal transmission, leading to symptoms of poisoning, which include headaches, fatigue, nausea/vomiting, muscle pain and twitching, and in extreme cases, convulsions, respiratory depression, and death .
Biochemical Pathways
Isofenphos affects the cholinergic signaling pathway . It disrupts this pathway by inhibiting acetylcholinesterase, leading to an overabundance of acetylcholine in the synaptic cleft. This causes continuous stimulation of the postsynaptic neuron, leading to the symptoms of poisoning .
Pharmacokinetics
The pharmacokinetics of Isofenphos involve absorption, distribution, metabolism, and excretion (ADME). Isofenphos is absorbed through the skin and gastrointestinal tract . It is distributed throughout the body, with a particular affinity for fatty tissues due to its lipophilic nature . Isofenphos is metabolized primarily in the liver, where it undergoes oxidative desulfuration to isofenphos oxon and hydrolysis to isopropyl salicylate . It is excreted mainly through urine .
Result of Action
The primary result of Isofenphos action is neurotoxicity . It induces human DNA mutation beyond endogenous repair capacity and disrupts cholinergic nuclear signaling . This evidence supports the neurotoxicity of Isofenphos. Isofenphos is also very toxic to aquatic organisms, birds, bees, and mammals .
Action Environment
Isofenphos is persistent in the environment, with a soil half-life of up to one year . The environmental factors such as temperature, soil type, and rainfall can influence the compound’s action, efficacy, and stability . Isofenphos is also known to be toxic to non-target organisms, including birds and aquatic invertebrates .
科学研究应用
Isofenphos has been extensively studied for its applications in various fields:
生化分析
Biochemical Properties
Isofenphos functions primarily by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system. By binding to the active site of acetylcholinesterase, Isofenphos prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synaptic junctions. This results in continuous nerve signal transmission, causing muscle twitching, paralysis, and eventually death in pests . Additionally, Isofenphos has been shown to disrupt cholinergic nuclear signaling and induce DNA mutations, further supporting its neurotoxic properties .
Cellular Effects
Isofenphos exerts significant effects on various cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase leads to prolonged stimulation of cholinergic receptors, disrupting normal cell signaling pathways. This can result in altered gene expression and cellular metabolism, ultimately affecting cell viability and function. Isofenphos has also been associated with impaired glucose metabolism and increased inflammatory responses in certain cell types .
Molecular Mechanism
At the molecular level, Isofenphos exerts its effects through the irreversible inhibition of acetylcholinesterase. The compound forms a covalent bond with the serine residue in the active site of the enzyme, rendering it inactive. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of postsynaptic receptors. Isofenphos also interacts with other biomolecules, such as DNA, leading to mutations and disruptions in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isofenphos have been observed to change over time. The compound is relatively stable in soil, with a half-life of up to one year, making it persistent in the environment . Over time, Isofenphos can degrade into various metabolites, some of which may retain toxic properties. Long-term exposure to Isofenphos has been shown to cause delayed neurotoxicity and other adverse effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Isofenphos vary with different dosages in animal models. At low doses, Isofenphos can cause mild symptoms such as headaches and muscle pain, while higher doses can lead to severe symptoms, including convulsions, respiratory depression, and death . Studies have shown that the compound’s neurotoxic effects are dose-dependent, with higher doses resulting in more pronounced inhibition of acetylcholinesterase and greater disruption of nervous system function .
Metabolic Pathways
Isofenphos is metabolized in the body through various pathways, involving enzymes such as cytochrome P450 monooxygenases. These enzymes catalyze the oxidation of Isofenphos, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of Isofenphos can influence its toxicity and persistence in the body, with certain metabolites potentially contributing to its adverse effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Isofenphos is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in specific tissues, such as the liver and brain, where it exerts its toxic effects. Isofenphos’s distribution within the body can influence its overall toxicity and the severity of its effects on different organ systems .
Subcellular Localization
Isofenphos’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Isofenphos may localize to the synaptic clefts in neuronal cells, where it inhibits acetylcholinesterase and disrupts neurotransmission. Understanding the subcellular localization of Isofenphos can provide insights into its mechanism of action and potential therapeutic targets .
准备方法
Isofenphos is synthesized through a series of chemical reactions involving the esterification of phosphoramidothioate. Industrial production methods often employ high-performance liquid chromatography for the purification of isofenphos, ensuring high purity and effectiveness .
化学反应分析
Isofenphos undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can lead to detoxification and involves breaking down isofenphos into less harmful compounds.
Oxidation: Isofenphos can be oxidized to form isofenphos oxon, a more toxic metabolite.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include isopropyl salicylate and isofenphos oxon .
相似化合物的比较
Isofenphos is often compared with other organophosphate insecticides such as fenamiphos, coumaphos, parathion methyl, chlorpyrifos, dimethoate, and profenfos . While all these compounds share a common mechanism of action as acetylcholine esterase inhibitors, isofenphos is unique in its selective action and specific applications in soil pest control . Its relatively high toxicity to non-target organisms, including birds and aquatic life, also sets it apart from some of its counterparts .
Similar Compounds
- Fenamiphos
- Coumaphos
- Parathion methyl
- Chlorpyrifos
- Dimethoate
- Profenfos
属性
IUPAC Name |
propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQADATXFBOEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24NO4PS | |
| Record name | ISOFENPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032417 | |
| Record name | Isofenphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isofenphos is a colorless oil. Non corrosive. Used as an insecticide., Liquid; [Merck Index] Colorless liquid; [CAMEO], Liquid | |
| Record name | ISOFENPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isofenphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isofenphos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
120 °C @ 0.01 mm Hg | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in n-hexane, dichloromethane, 2-propanol, toluene, In water, 22.1 mg/l @ 20 °C, 0.0221 mg/mL at 20 °C | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isofenphos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.131 @ 20 °C | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000003 [mmHg], 3.00X10-6 mm Hg @ 25 °C | |
| Record name | Isofenphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A preparation of liver mixed-function oxidases and brain NTE was used to rapidly detect activations of OPs. The compounds (0.1 mM or less) to be tested were incubated with microsomes isolated from livers of phenobarbital-treated chick embryos (P-450 content averaged 1.81 + or - 0.27 nmol/mg protein, means + or - SD, N = 5) and NTE (average of 13.8 nmol/min/mg protein) from untreated chick embryo brains. The NTE was separated by calcium precipitation and its activity assayed as usual. The low inhibitions of NTE of compounds that were not neurotoxic (parathion, Diazinon) did not increase in the presence of NADPH; inhibitions of NTE of compounds that required activation (leptophos, S,S,S-tri-n-butyl phosphorotrithioate, and tri-o-cresyl phosphate) greatly increased with NADPH. Both the recently identified neuropathic OP isofenphos (IFP) and its oxon required activation to inhibit NTE (inhibitions of 20 and 80%, respectively)., The degenerative process of the myofibers of the diaphragm of rats intoxicated with the organophosphate isofenphos, a compound that inhibits esterases, was studied at different intervals of intoxication. Early disorganization of the intermyofibrillar network and of the myofilaments, as well as dilatation of organelles, were observed by use of transmission electron microscopy. These changes precede macrophage invasion of the muscle fibers. Early expression of ubiquitin was observed in segments of muscle fibers by immunohistochemistry. Bands of polyubiquitin complexes in muscle homogenates were observed by immunoblotting. These bands disappeared in later stages of intoxication. A 42.5-kDa band corresponds to actin, as observed by immunoblotting using antisarcometric actin. This indicates relatively large amounts of polyubiquitin complex associated with sarcomeric actin in muscle fibers in early stages of intoxication., Adult male Wistar rats were given oral organophosphate compounds dissolved in glycerol formal: dichlorvos, isofenphos, metamidophos, and diazinon. Half of the animals also received pralidoxime mesylate (20 mg/kg, intraperitoneal). Control animals received only the solvent. Twenty-four hours after treatment, the diaphragm muscle was collected for histological counts of necrotic muscle fibers in transverse sections., The cytotoxicity of isophenphos, an organophosphorus insecticide that has the potential to cause delayed polyneuropathy, was evaluated in GBK and V79 cells. A 72 hr time course following isophenphos exposure indicated a dose-dependent growth inhibition as determined by cell counts. The administration of isophenphos (20 g/ml) to GBK cells cultured at high densities indicated a decrease in the activities of LDH isoenzymes. Analysis of V79 cells revealed a decrease of LDH3, the only LDH isoenzyme detected in these cells. | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25311-71-1, 103982-06-5, 103982-07-6 | |
| Record name | ISOFENPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18163 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isofenphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25311-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isofenphos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025311711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103982065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103982076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofenphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isofenphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFENPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0514MAW53A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isofenphos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Less than -12 °C, -12 °C | |
| Record name | ISOFENPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isofenphos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isofenphos itself is a pro-insecticide and requires metabolic activation to exert its toxic effect. It primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ]
A: Isofenphos is bioactivated in two steps to N-desisopropyl isofenphos oxon, which binds to the active site of AChE and prevents the breakdown of the neurotransmitter acetylcholine. This leads to acetylcholine accumulation, causing overstimulation of the nervous system and ultimately death in insects. []
A: Yes, studies have shown that (+)-isofenphos and its oxon are more toxic to insects compared to the (-)-isomers. This is because the (+)-isomer is more readily bioactivated to the potent AChE inhibitor. [, ]
A: The molecular formula of Isofenphos is C15H24NO4PS, and its molecular weight is 345.4 g/mol. []
A: Yes, researchers have used gas chromatography (GC) and gas/liquid chromatography (GLC) to analyze Isofenphos and its metabolites. Techniques like mass spectrometry (MS) are often coupled with these separation methods for identification and quantification. [, , , ]
A: Isofenphos degrades more rapidly in both alkaline (pH 8) and acidic (pH 6) soils compared to neutral soil (pH 7). []
A: Yes, the formulation can affect its persistence. For example, in one study, Isofenphos 6E (emulsifiable concentrate) had initially higher residues in the above-ground vegetation compared to the 5G (granular) formulation. []
A: Studies on Isofenphos analogues have shown that the (S)c(R)p isomers of 4-substituted oxazaphospholidines exhibit the highest insecticidal activity. This suggests that specific stereochemistry at these positions is crucial for optimal activity. []
A: Yes, research indicates that the N-isopropyl substituent in Isofenphos contributes to its high toxicity compared to other N-alkyl substituted compounds. []
A: Soil moisture, temperature, pH, and microbial activity can all affect the degradation rate of Isofenphos in the environment. [, ]
A: Isofenphos degrades fastest at a medium soil moisture of 25% compared to higher (30%) or lower (15%) moisture levels. []
A: No, Isofenphos is not approved for use in all countries. For instance, it was not approved for use in the United Kingdom at the time of a reported poisoning incident involving contaminated animal feed. []
A: In mammals, Isofenphos is primarily metabolized through oxidative desulfuration, dephenylation, desN-alkylation, and N-desalkylation. These metabolic pathways lead to the formation of water-soluble metabolites that are readily excreted. [, ]
A: Yes, Isofenphos metabolism differs between animals and plants. While it's rapidly transformed into water-soluble metabolites in animals, Isofenphos and its oxon are more persistent in plants. []
A: Researchers have used laboratory bioassays, pot trials, and field experiments to evaluate the efficacy of Isofenphos against various insect pests. These studies often measure parameters like larval mortality, percentage of damaged plants, and crop yield. [, , , , ]
A: Yes, studies have reported enhanced degradation of Isofenphos in soils with a history of its use, suggesting the development of microbial populations capable of degrading the insecticide. [, , , ]
A: Research suggests some degree of specificity. Microbes adapted to degrade Isofenphos do not necessarily enhance the degradation of other organophosphorus insecticides. []
A: The acute oral LD50 of technical grade Isofenphos ranges from 28 to 38 mg/kg, and the acute dermal toxicity is between 162 and 315 mg/kg, indicating high toxicity. []
A: Yes, a case study reported ataxia in pigs that consumed Isofenphos-contaminated feed. Isofenphos is known to cause delayed neuropathy, a neurological disorder characterized by nerve damage and paralysis. []
A: Gas chromatography (GC) and high-pressure liquid chromatography (HPLC) are commonly used to separate Isofenphos and its metabolites from complex matrices. Coupling these techniques with mass spectrometry (MS) allows for sensitive and selective detection and quantification. [, , ]
A: While Isofenphos is considered relatively persistent in soil, with residues detected even after two years, its persistence can be influenced by various environmental factors. []
A: Higher temperatures generally accelerate Isofenphos degradation in soil. []
A: Research suggests that Isofenphos is metabolized by cytochrome P450 enzymes in the liver, particularly the microsomal NADPH system. [, ]
A: Soil microorganisms play a significant role in the degradation of Isofenphos. Repeated application of Isofenphos can lead to the selection of microbial populations with enhanced degradation capabilities. [, , ]
A: Several other insecticides, including chlorpyrifos, diazinon, imidacloprid, and halofenozide, have been investigated for their efficacy against similar insect pests. The choice of insecticide depends on factors like target pest, application timing, and environmental considerations. [, , , ]
A: Research on the interaction between Isofenphos and soil microbial communities highlights the importance of ecological factors in pesticide degradation and the potential for bioremediation strategies. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


